4,4-Dimethyl-2-phenyl-2-oxazoline

Vue d'ensemble

Description

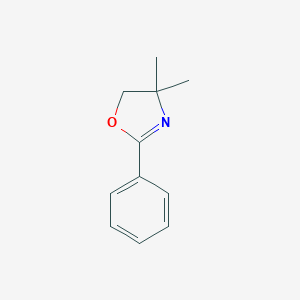

4,4-Dimethyl-2-phenyl-2-oxazoline is a heterocyclic compound belonging to the oxazoline family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group and two methyl groups attached to the ring. This compound is known for its applications in organic synthesis, particularly as a ligand in various catalytic reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-2-phenyl-2-oxazoline can be synthesized through the cyclization of 2-amino-2-methyl-1-phenylpropan-1-ol with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of oxazolone derivatives.

Reduction: Reduction of this compound typically results in the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols are employed under mild to moderate conditions.

Major Products Formed:

Oxidation: Oxazolone derivatives.

Reduction: Amine derivatives.

Substitution: Functionalized oxazoline derivatives.

Applications De Recherche Scientifique

Catalysis

DMPO is primarily recognized for its role as a ligand in catalytic reactions, especially the Suzuki coupling reaction, which forms carbon-carbon bonds between aryl bromides and arylboronic acids. This application is significant in organic synthesis for producing complex molecules.

| Reaction Type | Role of DMPO | Catalysts Used |

|---|---|---|

| Suzuki Coupling | Ligand | Palladium-based catalysts |

| Oxidation | Precursor for oxazolone derivatives | Varies |

| Reduction | Formation of amine derivatives | Varies |

Biological Applications

Research into the biological activities of DMPO is ongoing. Preliminary studies suggest potential antimicrobial and anticancer properties due to its structural features. However, specific data on DMPO's bioactivity remains limited.

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells |

Material Science

DMPO's ability to stabilize metal complexes through coordination with metal ions enhances its utility in material science applications. This property is crucial for developing new materials with specific electronic or catalytic properties.

Case Study 1: Catalytic Efficiency in Suzuki Coupling

A study demonstrated that DMPO significantly enhances the efficiency of the Suzuki coupling reaction when used as a ligand. The reaction conditions were optimized to achieve high yields of biphenyl products, showcasing DMPO's effectiveness in organic synthesis.

Case Study 2: Antimicrobial Activity Assessment

In vitro tests revealed that DMPO exhibited notable antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.

Mécanisme D'action

The mechanism of action of 4,4-Dimethyl-2-phenyl-2-oxazoline involves its coordination with metal catalysts. This coordination plays a crucial role in controlling the stereochemistry of reactions, leading to the formation of chiral products with high enantiomeric excess. The compound forms complexes with metal catalysts, which facilitate various catalytic processes .

Comparaison Avec Des Composés Similaires

- 2-Phenyl-2-oxazoline

- 2-Methyl-2-oxazoline

- 2-Ethyl-2-oxazoline

- 2,4,4-Trimethyl-2-oxazoline

Comparison: 4,4-Dimethyl-2-phenyl-2-oxazoline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective as a ligand in catalytic reactions, offering advantages in terms of reaction selectivity and efficiency compared to its analogs .

Activité Biologique

Overview

4,4-Dimethyl-2-phenyl-2-oxazoline (Phox) is a heterocyclic compound belonging to the oxazoline family. It features a five-membered ring containing nitrogen and oxygen atoms, with a phenyl group and two methyl groups attached. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : CHNO

- Molecular Weight : 175.23 g/mol

- Structural Characteristics : The oxazoline ring structure contributes to its reactivity and interaction with biological targets.

This compound acts primarily through its role as a ligand in various catalytic reactions, notably the Suzuki coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl bromides and arylboronic acids, which are crucial in synthesizing complex organic molecules used in pharmaceuticals .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cells in several types of cancer, including breast and prostate cancers. The proposed mechanism involves inducing apoptosis (programmed cell death) and inhibiting tumor growth through interference with signaling pathways associated with cell survival.

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potent antimicrobial properties.

- Anticancer Research : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC value was determined to be approximately 25 µM, indicating significant anticancer activity .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Effective ligand in Suzuki coupling reactions |

| 2-Methyl-2-oxazoline | Limited biological activity | Simpler structure; less steric hindrance |

| 2-Ethyl-2-oxazoline | Moderate biological activity | Different sterics; potential for varied reactivity |

Analyse Des Réactions Chimiques

Ring-Opening Reactions

DMPO undergoes controlled ring-opening under acidic or basic conditions, enabling access to functionalized amines and esters:

-

Acidic Hydrolysis : Reacts with HCl to cleave the oxazoline ring, yielding 2-amino-2-methyl-1-phenylpropan-1-ol hydrochloride .

-

Basic Conditions : Treatment with NaOH generates ester-ammonium salts via nucleophilic attack at the oxazoline’s electrophilic carbon .

Mechanistic Insight : The reaction proceeds through protonation of the oxygen atom, followed by nucleophilic attack (e.g., by water or amines) at the C-2 position, leading to ring rupture .

Oxidation

DMPO reacts with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form oxazolone derivatives:

Key Product : 4,4-Dimethyl-2-phenyl-2-oxazolone (confirmed via IR and NMR).

Reduction

Lithium aluminum hydride (LiAlH₄) reduces DMPO to 2-(aminomethyl)-2-methyl-1-phenylpropan-1-ol:

Application : Produces chiral amines for pharmaceutical intermediates.

Substitution Reactions

DMPO participates in nucleophilic substitution, leveraging the electron-rich nitrogen atom:

-

Halogenation : Reacts with bromine (Br₂) to form 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, confirmed by X-ray crystallography .

-

Organometallic Reactions : Lithiation with n-BuLi at −78°C generates a stable lithio-oxazolide intermediate, enabling C–C bond formation .

Table 1: Substitution Reactions and Conditions

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂, 0°C | 2-(2-Bromophenyl)-DMPO | |

| Lithiation | n-BuLi, THF, −78°C | 2-Lithio-DMPO | |

| Stannylation | Ph₃SnCl, hexane | Ph₃Sn-DMPO complex |

Metalation and Deprotonation

Studies using lithium tetramethylpiperidide (LiTMP) reveal:

-

Ortholithiation : At −40°C, DMPO undergoes regioselective lithiation at the C-4 position, influenced by THF concentration .

-

Kinetic Control : The reaction follows a monosolvated monomer mechanism, validated by DFT calculations .

Equation :

Comparative Reactivity

Table 2: Reactivity of DMPO vs. Analogues

| Compound | Reaction Rate (Suzuki Coupling) | Selectivity | Reference |

|---|---|---|---|

| DMPO | High | >90% | |

| 2-Methyl-2-oxazoline | Moderate | 70–80% | |

| 2-Phenyl-2-oxazoline | Low | 50–60% |

Steric Effects : The 4,4-dimethyl groups in DMPO enhance steric bulk, improving selectivity in catalytic reactions .

Environmental and Stability Factors

Propriétés

IUPAC Name |

4,4-dimethyl-2-phenyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNSMKDDFAUGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302425 | |

| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19312-06-2 | |

| Record name | 19312-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and available spectroscopic data for 4,4-Dimethyl-2-phenyl-2-oxazoline?

A1: this compound, often abbreviated as Phox, has the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. While the provided abstracts don't detail specific spectroscopic data, researchers commonly employ techniques like 1H NMR, 13C NMR, and infrared spectroscopy to characterize this compound. []

Q2: How does this compound behave as a ligand in coordination chemistry?

A2: this compound acts as a monodentate ligand, typically coordinating through the nitrogen atom of the oxazoline ring. [, ] For example, it forms a three-coordinate lithium complex with hexamethyldisilylamide, where two Phox molecules coordinate to the lithium center. [] It also forms complexes with zinc halides, adopting a distorted tetrahedral geometry around the zinc center. []

Q3: Can you elaborate on the reactivity of this compound in organolithium chemistry?

A3: This compound exhibits interesting reactivity with organolithium reagents. It undergoes regioselective ortholithiation, meaning the lithium preferentially replaces a hydrogen atom on the phenyl ring adjacent to the oxazoline group. [] This lithio intermediate can then react with various electrophiles, such as chalcogens (sulfur, selenium, tellurium) and methyl iodide, offering a route to functionalized derivatives. []

Q4: Are there any applications of this compound in catalysis?

A4: While not directly involved in the catalytic cycle, this compound serves as a precursor for the synthesis of cycloruthenated complexes. [] These ruthenium complexes demonstrate promising catalytic activity in the reduction of nitroarenes using sodium borohydride as the reducing agent. []

Q5: Are there any computational studies related to this compound?

A6: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of ortholithiation in this compound. [] These studies provide valuable insights into the reaction intermediates, transition states, and the influence of solvent and lithium reagent structure on the reaction pathway. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.